Methyl heneicosanoate

Overview

Description

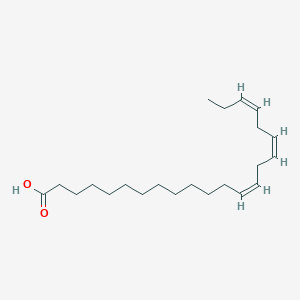

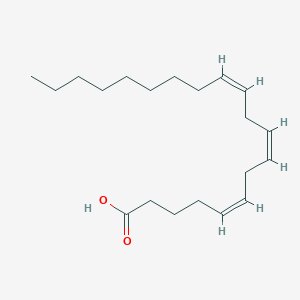

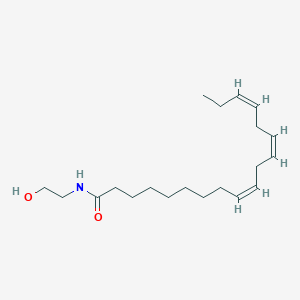

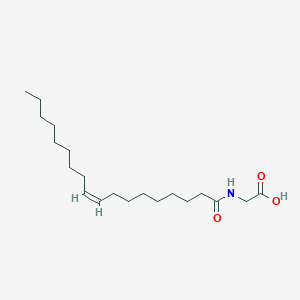

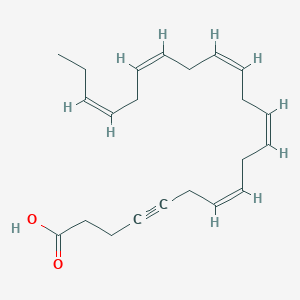

It is a long-chain fatty acid ester with the molecular formula C22H44O2 and a molecular weight of 340.58 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl heneicosanoate is a natural product . More research is needed to identify its primary targets and their roles.

Result of Action

It is known to be a component of the fatty acid extract from the seeds of the jackfruit (artocarpus heterophyllus), which has been shown to have beneficial effects on hyperlipidemia and cardiovascular disorders .

Biochemical Analysis

Biochemical Properties

Methyl heneicosanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of lipids . Furthermore, this compound can impact cell signaling pathways related to inflammation and energy homeostasis, thereby affecting cellular responses to metabolic stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes such as lipases, leading to the production of free fatty acids and glycerol . Additionally, this compound may inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing gene expression. These molecular interactions are essential for maintaining cellular lipid balance and energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to alterations in cellular lipid metabolism and energy balance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance lipid metabolism and improve energy homeostasis. At high doses, this compound can exhibit toxic or adverse effects, such as lipid accumulation and metabolic dysregulation . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic processes . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The distribution of this compound is crucial for its role in lipid metabolism and energy homeostasis.

Subcellular Localization

This compound is localized to specific subcellular compartments, such as lipid droplets and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites . The subcellular localization of this compound is essential for its activity and function in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heneicosanoic acid methyl ester can be synthesized through the esterification of heneicosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester .

Industrial Production Methods: In industrial settings, the production of heneicosanoic acid methyl ester often involves the transesterification of triglycerides containing heneicosanoic acid. This process uses methanol and a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Heneicosanoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.

Major Products Formed:

Oxidation: Heneicosanoic acid and other oxidation products.

Reduction: Heneicosanol (the corresponding alcohol).

Hydrolysis: Heneicosanoic acid and methanol.

Scientific Research Applications

Heneicosanoic acid methyl ester has a wide range of applications in scientific research:

Biology: The compound is studied for its role in biological membranes and lipid metabolism.

Medicine: Research explores its potential therapeutic effects and its role in drug delivery systems.

Comparison with Similar Compounds

Methyl eicosanoate (C21H42O2): Similar in structure but with one less carbon atom.

Methyl docosanoate (C23H46O2): Similar in structure but with one more carbon atom.

Methyl stearate (C19H38O2): A shorter chain fatty acid ester.

Uniqueness: Heneicosanoic acid methyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for specific applications where shorter or longer chain esters may not be as effective .

Properties

IUPAC Name |

methyl henicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRICDSAJQHDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

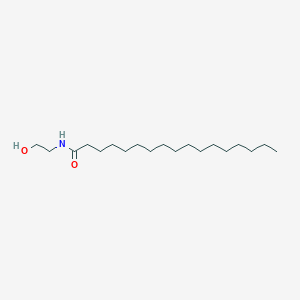

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209447 | |

| Record name | Methyl henicosaneate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl henicosaneate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6064-90-0 | |

| Record name | Methyl heneicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl henicosaneate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl henicosaneate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl henicosaneate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HENICOSANEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4YZ4KTG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Methyl heneicosanoate, and where is it found?

A: this compound is a saturated fatty acid methyl ester. It's found naturally in various sources, including the seeds of Abutilon theophrasti [] and Pentaclethra macrophylla []. It has also been identified in white grubs, suggesting a hybrid nature with components found in both plants and animals [].

Q2: Can this compound be synthesized, and if so, what are its potential applications?

A: Yes, this compound can be synthesized through the transesterification of waste cooking oil. This process has been shown to yield a mixture of long-chain methyl esters, including this compound []. Further ozonation of these methyl esters can lead to the production of short-chain methyl esters, highlighting the potential for chemical modification and diverse applications [].

Q3: How does the volatility of this compound compare to other fatty acid methyl esters?

A: Studies have employed correlation gas chromatography to determine the vapor pressures and vaporization enthalpies of a series of fatty acid methyl esters, including this compound, at various temperatures []. These findings contribute to understanding the volatility and thermodynamic properties of these compounds.

Q4: What analytical techniques are used to identify and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in various matrices [, , ]. This method allows for the separation and detection of individual fatty acid methyl esters based on their mass-to-charge ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)